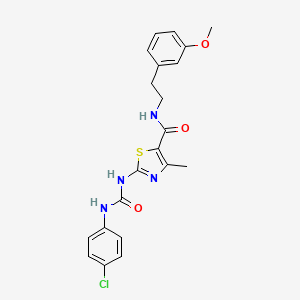

2-(3-(4-chlorophenyl)ureido)-N-(3-methoxyphenethyl)-4-methylthiazole-5-carboxamide

Description

2-(3-(4-Chlorophenyl)ureido)-N-(3-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a thiazole-5-carboxamide derivative featuring a 4-chlorophenyl ureido moiety at the 2-position and a 3-methoxyphenethyl group at the N-terminus. The 4-chlorophenyl group may enhance target binding through hydrophobic interactions, while the 3-methoxyphenethyl substituent could improve solubility compared to chlorinated analogs .

Properties

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-4-3-5-17(12-14)29-2)30-21(24-13)26-20(28)25-16-8-6-15(22)7-9-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBLILNCVXZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-chlorophenyl)ureido)-N-(3-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article aims to explore its biological activity, including mechanisms of action, in vitro and in vivo studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C19H21ClN2O3S

- Molecular Weight: 392.90 g/mol

- IUPAC Name: 2-(3-(4-chlorophenyl)ureido)-N-(3-methoxyphenethyl)-4-methylthiazole-5-carboxamide

Structural Features

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of both a chlorophenyl and a methoxyphenethyl group suggests potential interactions with biological targets involved in cancer pathways.

- Tubulin Polymerization Inhibition : Similar to other thiazole derivatives, this compound is hypothesized to inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine-binding site on tubulin, it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including prostate and melanoma cells. The compound's activity may be enhanced by specific substituents on the aromatic rings that optimize binding affinity and selectivity towards cancer cells .

In Vitro Studies

In vitro studies have shown that derivatives of thiazoles can exhibit potent cytotoxicity:

- IC50 Values : The IC50 values for related compounds in the SMART series ranged from 0.7 to 1.0 μM against prostate cancer cells and from 1.8 to 2.6 μM against melanoma cells, indicating strong antiproliferative activity .

In Vivo Studies

In vivo studies have demonstrated the efficacy of thiazole derivatives in animal models:

- Xenograft Models : Treatments with certain SMART compounds resulted in tumor growth inhibition percentages (T/C values) ranging from 4% to 30% in human prostate (PC-3) and melanoma (A375) xenograft models .

- Neurotoxicity Assessment : Notably, higher doses (15 mg/kg) did not produce apparent neurotoxicity after extended treatment periods, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Chlorophenyl Group | Substitution at para position | Enhanced binding affinity |

| Methoxy Group | Positioning on phenyl rings | Optimized cytotoxicity |

| Thiazole Ring | Variations between thiazolidine and thiazole | Significant impact on IC50 values |

Research has indicated that certain modifications can either enhance or diminish the compound's effectiveness against cancer cell lines, highlighting the importance of SAR studies in drug development .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study involving various thiazole derivatives demonstrated that modifications led to varying degrees of cytotoxicity across different cancer cell lines. The most potent compounds showed IC50 values as low as 0.4 μM against melanoma cells .

- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds induce apoptosis through mitochondrial pathways alongside tubulin inhibition, providing a multi-faceted approach to targeting cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target’s 4-chlorophenyl ureido group differs from the 4-acetylphenyl in and . The 3-methoxyphenethyl substituent introduces a methoxy group, which may enhance water solubility relative to the dichlorobenzyl groups in and .

- Synthesis : The target likely shares synthetic routes with analogs, such as carboxamide coupling using EDCI or HATU under anhydrous conditions .

Key Observations :

- Antiviral Potential: Compounds with dichlorobenzyl substituents () show flavivirus inhibition, suggesting the target’s 4-chlorophenyl group may retain similar activity .

- Solubility vs. Bioactivity : The 3-methoxyphenethyl group in the target may balance lipophilicity and solubility, addressing limitations of highly chlorinated analogs .

- Purity Challenges : Nitrothiophene analogs () achieve >99% purity via column chromatography, a method applicable to the target compound .

Mechanistic and Pharmacokinetic Considerations

- Electron Effects : The 4-chlorophenyl group’s electron-withdrawing nature may stabilize the ureido moiety, enhancing binding to viral envelope proteins compared to acetylphenyl analogs .

- Metabolism : Methoxy groups are prone to demethylation, but the phenethyl chain’s length might slow hepatic clearance compared to benzyl groups .

- Steric Effects : The phenethyl substituent’s flexibility could improve binding pocket accommodation relative to rigid dichlorobenzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.